Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-
CAS No.: 129513-93-5
Cat. No.: VC2323243
Molecular Formula: C8H11N3O3S
Molecular Weight: 229.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129513-93-5 |
|---|---|
| Molecular Formula | C8H11N3O3S |
| Molecular Weight | 229.26 g/mol |
| IUPAC Name | 1-methyl-3-(4-sulfamoylphenyl)urea |
| Standard InChI | InChI=1S/C8H11N3O3S/c1-10-8(12)11-6-2-4-7(5-3-6)15(9,13)14/h2-5H,1H3,(H2,9,13,14)(H2,10,11,12) |
| Standard InChI Key | CNNRTLYSXSQFBO-UHFFFAOYSA-N |
| SMILES | CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
| Canonical SMILES | CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Introduction
Chemical Identity and Nomenclature
Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]- belongs to the sulfonamide class of compounds, specifically substituted benzenesulfonamides with a methylurea moiety. The compound is known by multiple synonyms in chemical databases and research literature.
Primary Identifiers and Synonyms
The compound is uniquely identified through several standardized chemical identifiers, which are crucial for proper referencing and identification in scientific contexts.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 129513-93-5 |
| Molecular Formula | C8H11N3O3S |
| IUPAC Name | 3-Methyl-1-(4-sulfamoylphenyl)urea |
| Common Synonyms | 1-methyl-3-(4-sulfamoylphenyl)urea, 4-(3-Methylureido)benzenesulfonamide, 4-[(methylcarbamoyl)amino]benzene-1-sulfonamide |
| European Community (EC) Number | 899-852-1 |
| ChEMBL ID | CHEMBL1567770 |
| DSSTox Substance ID | DTXSID30299844 |
| NSC Number | 133195 |
This compound features a benzenesulfonamide core structure with a methylurea substituent at the para position, creating a unique molecular architecture with specific chemical and biological properties .
Structural Characteristics and Molecular Properties
The molecular architecture of Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]- plays a crucial role in determining its chemical behavior, reactivity patterns, and potential biological interactions.
Structural Features
The compound consists of a benzene ring substituted with a sulfonamide group (-SO2NH2) and a methylurea moiety (-NH-CO-NH-CH3) at the para position. This structural arrangement creates a molecule with multiple hydrogen bond donors and acceptors, contributing to its potential for biological activity .
Computed Molecular Properties
Based on computational chemistry models, the compound exhibits the following physicochemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 229.26 g/mol (calculated from C8H11N3O3S) |
| Hydrogen Bond Donors | Multiple (from sulfonamide and urea groups) |
| Hydrogen Bond Acceptors | Multiple (including oxygen atoms in SO2 and carbonyl groups) |
| Topological Polar Surface Area | Significant (due to multiple nitrogen and oxygen atoms) |
| LogP | Relatively low (indicating moderate hydrophilicity) |
These properties suggest that the compound possesses reasonable water solubility while maintaining some lipophilic character, potentially allowing for favorable pharmacokinetic behavior in biological systems .
Chemical Reactivity and Stability
Functional Group Reactivity
Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]- contains multiple reactive functional groups that can participate in various chemical transformations:
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The sulfonamide group can undergo nucleophilic substitution reactions under appropriate conditions.
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The urea moiety can participate in hydrogen bonding interactions, potentially forming complexes with biological targets.
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The aromatic ring may undergo electrophilic aromatic substitution reactions, though reactivity is modulated by the electron-withdrawing sulfonamide group .
This chemical versatility potentially contributes to the compound's pharmacological profile and reactivity patterns in biological systems.
| Hazard Code | Description | Warning Level |
|---|---|---|
| H302 | Harmful if swallowed | Warning: Acute toxicity, oral |
| H312 | Harmful in contact with skin | Warning: Acute toxicity, dermal |
| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |
| H332 | Harmful if inhaled | Warning: Acute toxicity, inhalation |
| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |
These classifications indicate that the compound requires careful handling with appropriate personal protective equipment to minimize exposure risks .
Recommended Precautionary Measures
Based on its hazard profile, the following precautionary measures are advised when handling this compound:
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Use appropriate personal protective equipment including gloves, eye protection, and respiratory protection.
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Work in well-ventilated areas or use a chemical fume hood.
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Avoid skin contact, inhalation, and ingestion.
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Implement proper storage protocols, keeping the compound in a sealed container in a cool, dry location .
These safety considerations are essential for laboratory personnel and researchers working with this compound to minimize potential health risks.
Applications in Medicinal Chemistry and Research
Research Context
Related Chemical Entities and Structural Analogs
Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]- belongs to a broader family of functionalized benzenesulfonamides, many of which have found applications in medicinal chemistry and pharmaceutical development. The search results mention several structurally related compounds, including:
| Related Compound | CAS Number | Structural Relationship |
|---|---|---|
| Benzenesulfonamide, 4-(formylamino)- | 829-72-1 | Contains formamide instead of methylurea group |
| Benzenesulfonamide, 4-(methylamino)- | 16891-79-5 | Contains methylamino instead of methylurea group |
| Benzenesulfonamide, 4-[(aminocarbonyl)amino]- | 5657-41-0 | Contains urea instead of methylurea group |
| Benzenesulfonamide, 3-[(aminocarbonyl)amino]- | 15466-75-8 | Meta-substituted analog with urea group |
These structural analogs may exhibit similar or complementary chemical and biological properties, potentially informing the understanding of structure-activity relationships within this chemical class .
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